tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate
Overview
Description
tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate is a chemical compound with the molecular formula C17H18N2O3. It is known for its unique structure, which includes a tert-butyl group, a formylpyridinyl group, and a phenylcarbamate group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate typically involves the reaction of 4-(6-formylpyridin-2-yl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of the corresponding alcohol derivative.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenylcarbamate group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-formylpyridin-2-yl)carbamate
- tert-Butyl (4-formylpyridin-3-yl)carbamate
- tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate
Uniqueness
tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate is unique due to the presence of the 6-formylpyridin-2-yl group, which imparts distinct reactivity and binding properties. This makes it a valuable compound in research applications where specific interactions with biological targets are required.
Biological Activity
tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant case studies, providing a comprehensive overview of its significance in the field.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a phenyl ring that is further substituted with a 6-formylpyridine moiety. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, modulating enzyme activity or receptor function. Additionally, the pyridine ring facilitates π-π interactions and hydrogen bonding, enhancing the compound's biological efficacy.
Biological Applications
The compound has been investigated for various applications in scientific research:
- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Protein-Ligand Interactions : The compound is utilized in studies examining how small molecules interact with proteins, which is crucial for drug design.
- Anti-inflammatory Activity : Related compounds have demonstrated anti-inflammatory effects, suggesting similar potential for this compound .
1. Enzyme Inhibition Studies
Research indicates that derivatives of this compound can inhibit β-secretase and acetylcholinesterase, both of which are relevant in the context of Alzheimer's disease. In vitro studies have shown significant inhibition rates, suggesting therapeutic potential against neurodegenerative diseases .
2. Anti-inflammatory Activity
A study on similar carbamate derivatives revealed promising anti-inflammatory effects in vivo, with inhibition percentages ranging from 39% to 54% using the carrageenan-induced rat paw edema model. This suggests that this compound may exhibit comparable properties .
3. Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from pyridine derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[4-(6-formylpyridin-2-yl)phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,3)22-16(21)19-13-9-7-12(8-10-13)15-6-4-5-14(11-20)18-15/h4-11H,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAPEGUQXJZYQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592144 | |
Record name | tert-Butyl [4-(6-formylpyridin-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-86-5 | |
Record name | 1,1-Dimethylethyl N-[4-(6-formyl-2-pyridinyl)phenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=834884-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [4-(6-formylpyridin-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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